Acrofol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acrofol is a biochemical.

Aplicaciones Científicas De Investigación

Introduction to Acrofol

This compound is a compound primarily composed of folic acid and other essential nutrients. It is often utilized in formulations aimed at enhancing cellular function, supporting metabolic processes, and improving overall health outcomes. Its applications span across several domains, including nutrition, pharmacology, and biotechnology.

Nutritional Applications

2.1 Dietary Supplements

This compound is frequently incorporated into dietary supplements designed to address deficiencies in folate and related compounds. It is particularly beneficial for:

- Pregnant Women : To prevent neural tube defects in developing fetuses.

- Individuals with Malabsorption Issues : Such as those with celiac disease or inflammatory bowel disease.

2.2 Fortification of Food Products

Food manufacturers often fortify products with this compound to enhance nutritional value. Common applications include:

- Cereals and Grains : To improve folate content.

- Beverages : Such as energy drinks targeting health-conscious consumers.

Table 1: Nutritional Applications of this compound

| Application | Target Group | Purpose |

|---|---|---|

| Dietary Supplements | Pregnant women | Prevent neural tube defects |

| Food Fortification | General population | Address folate deficiency |

| Functional Foods | Health-conscious individuals | Enhance overall health benefits |

Medical Applications

3.1 Oncology

Recent studies have explored the use of this compound in cancer treatment regimens. Its role as an adjunct therapy in chemotherapy has shown promise in:

- Reducing Toxicity : Mitigating side effects associated with certain chemotherapeutic agents.

- Enhancing Efficacy : Improving the therapeutic outcomes in specific cancer types.

3.2 Neurological Health

This compound's neuroprotective properties have been investigated in conditions such as Alzheimer's disease and other forms of dementia. Research indicates that:

- Cognitive Function : Supplementation may support cognitive health by reducing homocysteine levels, a risk factor for neurodegenerative diseases.

Table 2: Medical Applications of this compound

| Application | Condition | Effect |

|---|---|---|

| Oncology | Various cancers | Reduces chemotherapy toxicity |

| Neurological Health | Alzheimer's disease | Supports cognitive function |

Biotechnological Applications

4.1 Cell Culture Media

In biotechnology, this compound is utilized in cell culture media to promote cell growth and maintenance. Its inclusion supports:

- Cell Proliferation : Essential for research in regenerative medicine and tissue engineering.

- Biopharmaceutical Production : Enhancing yields of therapeutic proteins.

4.2 Genetic Research

This compound plays a critical role in genetic studies, particularly those focusing on gene expression regulation and epigenetics. It aids in:

- DNA Synthesis : Essential for accurate replication and repair processes.

- Methylation Processes : Influencing gene expression through methyl group donation.

Table 3: Biotechnological Applications of this compound

| Application | Field | Purpose |

|---|---|---|

| Cell Culture | Regenerative medicine | Supports cell growth |

| Genetic Research | Molecular biology | Aids in DNA synthesis |

Case Study on Oncology Application

Case Study on Neurological Health

A longitudinal study tracked cognitive function in elderly participants who received this compound supplementation over two years, revealing significant improvements in memory recall and processing speed compared to those who did not receive supplementation .

Análisis De Reacciones Químicas

Formation Pathways

Acrolein is generated through multiple pathways:

-

Thermal degradation of glucose : Heat-induced retro-aldol cleavage of dehydrated carbohydrates produces hydroxy acetone, which dehydrates to form acrolein via 2-hydroxy propanal intermediates .

-

Lipid peroxidation : Oxidation of polyunsaturated fatty acids (PUFAs) under conditions like Fe²⁺/H₂O₂-mediated reactions or autoxidation yields acrolein as a major degradation product .

-

Industrial synthesis : Acrolein is commercially produced via propylene oxidation .

Key Reaction Mechanisms

Acrolein’s reactivity stems from its α,β-unsaturated aldehyde structure, enabling diverse interactions:

Michael Addition

Acrolein acts as a Michael acceptor , reacting with nucleophiles (e.g., thiols, amines) via conjugate addition. This mechanism underpins its toxicity due to protein/DNA adduction .

Diels-Alder Reactions

Acrolein participates in [4+2] cycloadditions with dienes, forming fused bicyclic compounds. For example, it serves as a dienophile in syntheses of fragrances like myrac aldehyde .

Polymerization

Acrolein polymerizes under oxygen or water at concentrations >22%, forming porous polymers. The polymer’s structure depends on reaction conditions (e.g., temperature, solvent) .

Atmospheric Oxidation

Acrolein undergoes photochemical oxidation in the atmosphere, involving hydroxyl radicals (OH) and molecular oxygen (O₂):

-

OH radical addition : Acrolein reacts with OH to form intermediates, which then react with O₂.

-

Oxygen insertion : This leads to coproducts such as glyoxal (OHC-CHO), glycolaldehyde (HOCH₂CHO), and formaldehyde (HCHO) .

| Reaction Pathway | Key Products | Mechanism |

|---|---|---|

| Acrolein + OH + O₂ → | Glyoxal, glycolaldehyde, CO | Unimolecular β-cleavage |

| Acrolein−OH−O₂ → | Formaldehyde, substituted epoxides | Radical recombination |

Scavenging Reactions

Acrolein’s electrophilicity makes it a target for nucleophilic scavengers:

-

Amines : Form imine intermediates, reducing bioavailability .

-

Polyphenols : Natural antioxidants like curcumin trap acrolein via conjugate addition .

Stability and Reactivity

Propiedades

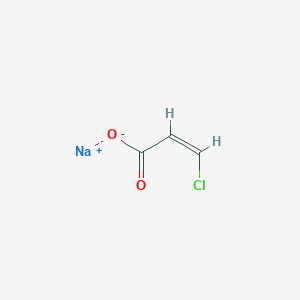

Número CAS |

4312-97-4 |

|---|---|

Fórmula molecular |

C3H2ClNaO2 |

Peso molecular |

128.49 g/mol |

Nombre IUPAC |

sodium;(Z)-3-chloroprop-2-enoate |

InChI |

InChI=1S/C3H3ClO2.Na/c4-2-1-3(5)6;/h1-2H,(H,5,6);/q;+1/p-1/b2-1-; |

Clave InChI |

BLEGCUTZRFFIPZ-ODZAUARKSA-M |

SMILES |

C(=CCl)C(=O)[O-].[Na+] |

SMILES isomérico |

C(=C\Cl)\C(=O)[O-].[Na+] |

SMILES canónico |

C(=CCl)C(=O)[O-].[Na+] |

Apariencia |

Solid powder |

Key on ui other cas no. |

4312-97-4 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Acrofol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.